9-Iodooctadecanoic acid
Overview
Description
9-Iodooctadecanoic acid is a chemical compound with the molecular formula C18H35IO2 . It is also known by other names such as 9-Iodostearic acid, 9-Monoiodooctadecanoic acid, and 9-Monoiodostearic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of an 18-carbon chain with an iodine atom attached to the ninth carbon and a carboxylic acid group (-COOH) at the end of the chain .Scientific Research Applications
Inactivation in Enzyme Studies
9-Iodooctadecanoic acid has been investigated in the context of enzyme inhibition. For instance, 12-Iodo-cis-9-octadecenoic acid (12-IODE) was found to be a time-dependent, irreversible inactivator of soybean lipoxygenase 1. This research highlighted the importance of 12-IODE in enzyme activity, offering insights into the mechanism of inactivation which could be crucial for understanding enzyme functions and designing enzyme inhibitors (Rotenberg, Grandizio, Selzer, & Clapp, 1988).
Myocardial Imaging
This compound analogs have been used in myocardial imaging. For instance, iodine-123-labelled 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA) is a branched fatty acid analogue that has been used for myocardial imaging. This compound helps in the evaluation of myocardial ischemia, providing valuable insights into heart health (Hashimoto et al., 1999).
Cardiac Metabolism Studies
Radioiodinated fatty acids, including derivatives of this compound, have been studied for their applications in cardiac metabolism. These studies provide crucial insights into the metabolic activity of the heart, which can be vital for diagnosing and understanding various cardiac conditions (Hradílek, Kronrád, Bečicová, Pereszlényiová, & Kasalický, 1990).
Synthesis and Characterization
This compound has been a subject of interest in the synthesis and characterization of chemical compounds. Research in this area focuses on understanding the chemical properties of the compound and how it can be synthesized for various applications, including in the field of medicinal chemistry and materials science (Ghasemi, Antunes, & Organ, 2004).
Molecular Imaging and Diagnostics
The iodine-labelled derivatives of this compound have been explored for their potential in molecular imaging and diagnostics. These compounds, due to their specific properties, can be used in imaging techniques such as SPECT and PET to provide detailed images of various organs, particularly the heart. This application is crucial for the early detection and treatment of diseases (Fujiwara et al., 1999).
properties
IUPAC Name |
9-iodooctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35IO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENVUBDLCZSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909247 | |
Record name | 9-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104855-13-2 | |
Record name | 9-Iodooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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